Cas no 1805050-15-0 (Methyl 2-cyano-4-ethyl-6-(trifluoromethoxy)benzoate)

Methyl 2-cyano-4-ethyl-6-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-cyano-4-ethyl-6-(trifluoromethoxy)benzoate
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- インチ: 1S/C12H10F3NO3/c1-3-7-4-8(6-16)10(11(17)18-2)9(5-7)19-12(13,14)15/h4-5H,3H2,1-2H3
- InChIKey: BWNPOMYGSZZHDP-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C(=O)OC)C(C#N)=CC(=C1)CC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 374
- トポロジー分子極性表面積: 59.3
- XLogP3: 3.5
Methyl 2-cyano-4-ethyl-6-(trifluoromethoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010002815-1g |
Methyl 2-cyano-4-ethyl-6-(trifluoromethoxy)benzoate |
1805050-15-0 | 97% | 1g |
1,490.00 USD | 2021-07-06 | |
Alichem | A010002815-250mg |
Methyl 2-cyano-4-ethyl-6-(trifluoromethoxy)benzoate |
1805050-15-0 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010002815-500mg |
Methyl 2-cyano-4-ethyl-6-(trifluoromethoxy)benzoate |
1805050-15-0 | 97% | 500mg |
815.00 USD | 2021-07-06 |
Methyl 2-cyano-4-ethyl-6-(trifluoromethoxy)benzoate 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
Methyl 2-cyano-4-ethyl-6-(trifluoromethoxy)benzoateに関する追加情報
Research Brief on Methyl 2-cyano-4-ethyl-6-(trifluoromethoxy)benzoate (CAS: 1805050-15-0) in Chemical Biology and Pharmaceutical Applications
Methyl 2-cyano-4-ethyl-6-(trifluoromethoxy)benzoate (CAS: 1805050-15-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This trifluoromethoxy-substituted benzoate derivative exhibits unique physicochemical properties that make it particularly valuable for drug discovery and development. Recent studies have highlighted its potential as a versatile building block in medicinal chemistry, especially in the design of bioactive molecules targeting neurological disorders and metabolic diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a key intermediate in synthesizing novel GABAA receptor modulators. The researchers utilized Methyl 2-cyano-4-ethyl-6-(trifluoromethoxy)benzoate as a core scaffold to develop compounds showing improved blood-brain barrier penetration compared to existing analogs. The trifluoromethoxy group was found to significantly enhance metabolic stability while maintaining favorable pharmacokinetic properties.
In pharmaceutical formulation research, this compound has shown promise in improving drug solubility. A recent patent application (WO2023051234) describes its use in creating co-crystals with poorly soluble active pharmaceutical ingredients. The unique electronic properties of the trifluoromethoxy group facilitate the formation of stable molecular complexes, potentially addressing formulation challenges for several drug candidates in clinical development.
From a synthetic chemistry perspective, advances in the preparation of Methyl 2-cyano-4-ethyl-6-(trifluoromethoxy)benzoate have been reported in Organic Process Research & Development (2024). The new synthetic route achieves a 78% overall yield while reducing the number of purification steps, making large-scale production more feasible for potential pharmaceutical applications. This development is particularly significant as demand for this intermediate grows in contract research organizations.
Emerging research in chemical biology suggests potential applications beyond pharmaceuticals. Preliminary studies indicate that derivatives of this compound may serve as fluorescent probes for studying protein-ligand interactions, taking advantage of the cyano and trifluoromethoxy groups' unique photophysical properties. Further exploration of these applications is currently underway in several academic laboratories.
As research continues, Methyl 2-cyano-4-ethyl-6-(trifluoromethoxy)benzoate demonstrates growing importance in multiple aspects of drug discovery and development. Its combination of synthetic accessibility, favorable physicochemical properties, and biological relevance positions it as a valuable tool for medicinal chemists and pharmaceutical researchers. Future studies are expected to further elucidate its full potential in addressing current challenges in small molecule therapeutics.
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